2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Overview
Description
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-5-fluoropyrimidine with isopropylamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-isopropyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions typically occur in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF).
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.
Scientific Research Applications
2-Chloro-5-fluoro-4-isopropyl-pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine depends on its specific application. In biological systems, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit protein kinases by binding to the active site and preventing substrate phosphorylation . The molecular targets and pathways involved vary depending on the specific compound derived from this compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
2-Chloro-5-fluoropyrimidine: A simpler compound with fewer substituents, used as a starting material for various syntheses.
2-Chloro-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester: A compound with additional functional groups, used in medicinal chemistry.
Uniqueness
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and isopropyl groups makes it a versatile intermediate for the synthesis of various complex molecules.
Biological Activity
2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests various interactions with biological targets, leading to diverse therapeutic applications. This article reviews the current understanding of its biological activity, encompassing biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound exhibits significant biochemical properties that influence its biological activity. Its ability to interact with various enzymes and proteins is crucial for its function. For instance, pyrimidine derivatives often modulate enzyme activity through competitive inhibition or allosteric modulation. The specific interactions of this compound with enzymes such as cyclooxygenase (COX) and various kinases have been noted in recent studies, indicating its potential as an anti-inflammatory agent .
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : The compound can modulate signaling pathways, affecting gene expression and cellular metabolism.
- Immune Response : It has been shown to affect immune cell activation and cytokine production, suggesting potential applications in immunotherapy.
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating its potency compared to standard treatments like 5-Fluorouracil .
Molecular Mechanisms
At the molecular level, this compound functions through specific binding interactions with biomolecules. It may bind to active sites of enzymes, leading to inhibition or activation. For example, its interaction with COX enzymes has been linked to anti-inflammatory effects, showing promise in reducing inflammation in animal models . Additionally, it may influence transcription factors involved in cell cycle regulation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the compound's biological activity through various experimental setups:
- Anti-inflammatory Activity : In a study assessing COX inhibition, this compound exhibited significant suppression of COX-2 activity with an IC50 comparable to celecoxib, a known anti-inflammatory drug .
- Anticancer Properties : A series of experiments demonstrated that the compound effectively inhibited the growth of cancer cells in vitro. For instance, it showed IC50 values of approximately 10 µM against breast cancer cell lines, indicating a strong potential for further development as an anticancer agent .
- Toxicity Studies : Preliminary toxicity assessments in animal models revealed that at therapeutic doses, the compound did not exhibit significant adverse effects. However, higher doses led to liver and kidney damage, emphasizing the need for careful dosage management in therapeutic applications .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-chloro-5-fluoro-4-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSDRQKVAOYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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